Kemptide

Description

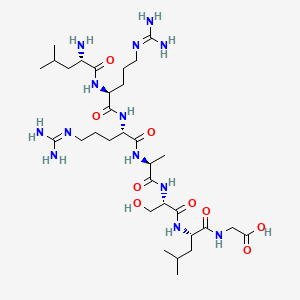

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDGIGALMYEBW-LLINQDLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61N13O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kemptide: A Technical Guide to its Sequence, Function, and Application in Kinase Research

For Immediate Release

This technical guide provides a comprehensive overview of Kemptide, a synthetic peptide widely utilized by researchers, scientists, and drug development professionals as a specific substrate for cAMP-dependent protein kinase (PKA). This document details its amino acid sequence, its role in the PKA signaling pathway, quantitative kinetic data, and detailed experimental protocols for its use in kinase activity assays.

This compound: Structure and Physicochemical Properties

This compound is a heptapeptide, a short chain of seven amino acids. Its sequence is fundamental to its specificity as a substrate for Protein Kinase A.

Amino Acid Sequence:

The phosphorylation of this compound by PKA occurs specifically at the serine residue. The surrounding amino acids, particularly the two arginine residues at positions -3 and -2 relative to the serine, are crucial for recognition and binding by the PKA active site[3].

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₁N₁₃O₉ | |

| Molecular Weight | 771.92 Da | |

| CAS Number | 65189-71-1 |

Role in the cAMP/PKA Signaling Pathway

This compound serves as an archetypal substrate for Protein Kinase A (PKA), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is a ubiquitous mechanism for signal transduction in response to a wide array of extracellular stimuli.

The cascade is initiated when an external signal (e.g., a hormone) binds to a G protein-coupled receptor (GPCR). This activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of PKA. The PKA holoenzyme, an inactive tetramer, dissociates upon binding four cAMP molecules, releasing two active catalytic subunits. These catalytic subunits then phosphorylate specific serine or threonine residues on target substrate proteins, such as this compound in an experimental setting, thereby modulating their activity and eliciting a cellular response.

References

Kemptide as a Substrate for Protein Kinase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide, a synthetic heptapeptide, serves as a highly specific and efficient substrate for cAMP-dependent Protein Kinase A (PKA). Its well-defined sequence and reliable performance in kinase assays have established it as a fundamental tool in signal transduction research and drug discovery. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its role in the PKA signaling pathway, and detailed protocols for its use in PKA activity assays.

This compound: Properties and Kinetics

This compound's primary sequence is Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1] The serine residue at position 5 is the specific site of phosphorylation by PKA.[2] The two arginine residues at positions 2 and 3 are critical for its recognition by the PKA catalytic subunit, and substitutions at these positions can negatively impact the kinetics of phosphorylation.[3]

The affinity of PKA for this compound is characterized by its Michaelis constant (Km), which is consistently reported in the low micromolar range, indicating a high affinity. This makes this compound a sensitive substrate for detecting PKA activity.

| Property | Value | Source |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | [1] |

| Molecular Weight | 771 - 772 Da | [1] |

| Phosphorylation Site | Serine-5 | |

| Km for PKA | 3-4 µM | |

| Km for PKA | 16 µM |

The PKA Signaling Pathway

Protein Kinase A is a key enzyme in numerous cellular processes, including metabolism, gene expression, and cell growth. The activation of PKA is a critical step in a major signal transduction pathway that responds to a variety of extracellular signals.

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface. This binding activates the G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).

cAMP acts as a second messenger and binds to the regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits are then free to phosphorylate substrate proteins, such as this compound in an experimental setting, on their serine or threonine residues. A-kinase anchoring proteins (AKAPs) play a crucial role in localizing PKA to specific subcellular compartments, ensuring the specificity of its signaling.

Experimental Protocols for PKA Activity Assays

This compound is widely used to measure PKA activity in various samples, including purified enzyme preparations and cell lysates. Both radioactive and non-radioactive methods are commonly employed.

Experimental Workflow Overview

The general workflow for a PKA activity assay using this compound involves the incubation of the PKA source with this compound and a phosphate donor (typically ATP). The extent of this compound phosphorylation is then quantified to determine the enzyme's activity.

Radioactive PKA Assay Protocol ([γ-³²P]ATP)

This traditional method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound.

Materials:

-

PKA source (e.g., purified PKA or cell lysate)

-

This compound solution (e.g., 1 mM)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB)

-

Magnesium/ATP cocktail (e.g., 75 mM MgCl₂, 500 µM ATP)

-

cAMP solution (e.g., 20 µM)

-

PKA inhibitor (for negative controls)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Acetone

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Assay Dilution Buffer, cAMP, and this compound in a microcentrifuge tube.

-

Add the PKA source to the reaction mixture. For negative controls, add a PKA inhibitor.

-

Initiate the reaction by adding the Magnesium/ATP cocktail containing [γ-³²P]ATP. The total reaction volume is typically around 50-60 µL.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Non-Radioactive Fluorescent PKA Assay Protocol

This method utilizes a fluorescently labeled this compound, offering a safer alternative to the radioactive assay.

Materials:

-

PKA source

-

Fluorescently labeled this compound (f-Kemptide)

-

ATP solution

-

Assay buffer

-

PKA inhibitor (for negative controls)

-

Agarose gel electrophoresis system

-

UV transilluminator or fluorescence scanner

Procedure:

-

Set up the kinase reaction by combining the PKA source, f-Kemptide, ATP, and assay buffer.

-

For negative controls, include a reaction with a specific PKA inhibitor.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time.

-

Stop the reaction, for example, by adding a stop solution or by placing on ice.

-

Separate the phosphorylated f-Kemptide from the non-phosphorylated form using agarose gel electrophoresis. The added negative charge from the phosphate group will cause the phosphorylated peptide to migrate differently.

-

Visualize the bands under UV light and quantify the fluorescence of the phosphorylated f-Kemptide band using a gel documentation system or fluorescence scanner.

Applications in Research and Drug Development

The use of this compound as a PKA substrate is integral to various research and development activities:

-

Basic Research: Elucidating the role of PKA in cellular signaling pathways.

-

Drug Discovery: Screening for inhibitors or activators of PKA.

-

Disease Research: Investigating the dysregulation of PKA signaling in diseases such as cancer and metabolic disorders.

-

Biotechnology: Optimizing bioproduction processes in microbial systems by manipulating PKA signaling.

Conclusion

This compound remains a cornerstone for the study of PKA activity due to its high specificity, favorable kinetics, and versatility in various assay formats. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this compound in their investigations of PKA signaling and for the development of novel therapeutics targeting this critical pathway.

References

The Kemptide Sequence: A Technical Guide to its Discovery, Origin, and Application in Protein Kinase A Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Kemptide sequence, a pivotal tool in the study of protein kinase A (PKA). We delve into the seminal research that led to its discovery, detailing the experimental methodologies that established it as a specific and efficient substrate for PKA. This document outlines the biochemical properties of this compound, presenting key quantitative data in structured tables for clarity. Furthermore, it provides detailed protocols for both traditional radioactive and modern non-radioactive PKA activity assays utilizing this compound. The guide also visualizes the canonical PKA signaling pathway and the experimental workflow of a typical kinase assay using Graphviz diagrams, offering a complete resource for researchers and professionals in the field.

Discovery and Origin of the this compound Sequence

The this compound sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a synthetic heptapeptide that has become a cornerstone in the study of cAMP-dependent protein kinase, more commonly known as protein kinase A (PKA). Its design and characterization were born out of the need for a specific, reliable, and synthetic substrate to assay PKA activity, overcoming the limitations of using natural protein substrates like histones which could be phosphorylated by other kinases.

The discovery of this compound was a direct result of systematic investigation into the substrate specificity of PKA by Dr. Bruce E. Kemp and his colleagues. Their research, culminating in a landmark paper published in the Journal of Biological Chemistry in 1977, identified the key amino acid residues required for efficient phosphorylation by PKA.

The origin of the this compound sequence lies in the phosphorylation site of a natural PKA substrate, porcine liver pyruvate kinase. Kemp and his team identified the sequence surrounding the phosphorylated serine in this enzyme and systematically synthesized a series of peptides to pinpoint the minimal sequence required for effective recognition and phosphorylation by PKA. Their work revealed the critical role of two adjacent basic residues, specifically arginine, at the N-terminal side of the phosphorylatable serine. The resulting synthetic peptide, Leu-Arg-Arg-Ala-Ser-Leu-Gly, was named "this compound" in honor of its principal discoverer.

Biochemical Properties and Substrate Specificity

This compound was engineered to be an optimal substrate for PKA, exhibiting favorable kinetic parameters. The central serine residue serves as the phosphate acceptor. The two arginine residues at positions -3 and -2 relative to the serine are the primary determinants of its specificity for PKA.

Quantitative Data on PKA-Mediated Phosphorylation

The initial characterization of this compound and its analogues by Kemp et al. (1977) provided crucial quantitative data that underscored the importance of the arginine residues for substrate recognition by PKA. The following table summarizes the kinetic constants for the phosphorylation of this compound and related synthetic peptides by the catalytic subunit of bovine skeletal muscle PKA.

| Peptide Sequence | Apparent Km (μM) | Vmax (μmol/min/mg) |

| Leu-Arg-Arg-Ala-Ser-Leu-Gly (this compound) | 16 | 20 |

| Leu-Ala-Arg-Ala-Ser-Leu-Gly | 1800 | 21 |

| Leu-Arg-Ala-Ala-Ser-Leu-Gly | 2100 | 18 |

| Arg-Arg-Ala-Ser-Leu-Gly | 23 | 18 |

| Leu-Arg-Arg-Ala-Ala-Leu-Gly | No phosphorylation | - |

| Leu-Arg-Arg-Ala-Thr-Leu-Gly | 590 | 11 |

Data sourced from Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888–4894.

Experimental Protocols

Synthesis and Purification of this compound (High-Level Protocol)

This compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is swelled in a compatible solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Glycine), with its α-amino group protected by Fmoc and its side chain protected if necessary, is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base, typically piperidine in DMF, to expose the free amine for the next coupling step.

-

Iterative Coupling and Deprotection: The subsequent amino acids (Leu, Ser, Ala, Arg, Arg, Leu) are added sequentially. Each cycle involves the coupling of an Fmoc- and side-chain-protected amino acid to the free N-terminus of the growing peptide chain, followed by the removal of the N-terminal Fmoc group.

-

Cleavage and Deprotection: Once the full-length peptide has been synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Protein Kinase A (PKA) Activity Assay using [γ-³²P]ATP and this compound

This protocol is adapted from the original method described by Kemp et al. (1977).

Materials:

-

PKA catalytic subunit

-

This compound solution (e.g., 1 mM in water)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (non-radioactive)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper (e.g., Whatman P81)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture on ice. For a final volume of 50 µL, combine:

-

Assay buffer

-

This compound to a final concentration of 10-100 µM

-

ATP solution to a final concentration of 100-200 µM

-

[γ-³²P]ATP (to achieve a specific activity of ~200-1000 cpm/pmol)

-

-

Add the PKA enzyme preparation to the reaction mixture.

-

Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 10-20 minutes.

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a phosphocellulose paper square.

-

Wash the phosphocellulose papers three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash the papers once with ethanol and allow them to dry completely.

-

Place the dry paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the PKA activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.

Non-Radioactive PKA Activity Assay using Fluorescently Labeled this compound

This method offers a safer and more convenient alternative to the radioactive assay.

Materials:

-

PKA catalytic subunit

-

Fluorescently labeled this compound (e.g., FITC-Kemptide)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Quenching solution (e.g., EDTA or a specific kinase inhibitor)

-

Apparatus for separating phosphorylated and non-phosphorylated peptide (e.g., agarose gel electrophoresis system, capillary electrophoresis, or a specific antibody-based detection system)

-

Fluorescence detector

Procedure:

-

Prepare the reaction mixture in a microplate or microcentrifuge tubes. For a final volume of 25 µL, combine:

-

Assay buffer

-

Fluorescently labeled this compound to a final concentration in the low micromolar range

-

ATP solution to a final concentration of 100 µM

-

-

Add the PKA enzyme preparation to the reaction mixture.

-

Initiate the reaction by incubating at 30°C for 30-60 minutes.

-

Terminate the reaction by adding a quenching solution.

-

Separate the phosphorylated and non-phosphorylated fluorescent peptide using a suitable method. For example, in a mobility shift assay, the negatively charged phosphate group will alter the migration of the peptide in an electric field.

-

Quantify the amount of phosphorylated and non-phosphorylated peptide using a fluorescence detector.

-

Calculate the PKA activity based on the proportion of phosphorylated substrate.

Comparison of PKA Assay Methods

| Feature | Radioactive Assay ([γ-³²P]ATP) | Non-Radioactive Assay (Fluorescent) |

| Principle | Measures direct incorporation of radiolabeled phosphate. | Measures a change in a physical property (e.g., charge, fluorescence polarization) upon phosphorylation. |

| Sensitivity | Very high. | High, but can be dependent on the specific detection method. |

| Safety | Requires handling of radioactive materials and appropriate disposal. | Generally safer, avoiding radioactivity. |

| Cost | Can be expensive due to the cost of radiolabeled ATP and disposal. | Initial cost of labeled peptide may be high, but running costs are often lower. |

| Throughput | Can be adapted for high throughput, but handling is more complex. | Well-suited for high-throughput screening in microplate format. |

| Data Analysis | Requires scintillation counting. | Requires a fluorescence reader or gel imaging system. |

Signaling Pathway and Experimental Workflow Visualizations

The Canonical PKA Signaling Pathway

The following diagram illustrates the activation of PKA and its subsequent phosphorylation of target substrates, such as this compound in an experimental setting.

The Architecture of Recognition: A Technical Guide to Kemptide and the PKA Recognition Motif

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of Kemptide, a pivotal synthetic peptide substrate, and its specific recognition by Protein Kinase A (PKA). Understanding this interaction is fundamental to dissecting PKA-mediated signaling pathways and for the rational design of novel therapeutic agents targeting this crucial kinase.

This compound: Structure and Function

This compound is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) .[1] It was originally designed as a synthetic substrate for cAMP-dependent protein kinase (PKA) and is derived from the phosphorylation site of porcine liver pyruvate kinase.[2][3] The serine residue at position 5 serves as the phosphate acceptor.

The remarkable specificity of this compound as a PKA substrate lies in its adherence to the optimal PKA recognition motif. This motif is characterized by the consensus sequence Arg-Arg-X-Ser/Thr-Ψ , where 'X' can be any amino acid and 'Ψ' is a hydrophobic residue.[2][4] The two consecutive arginine residues at positions -3 and -2 relative to the phosphorylatable serine are the primary determinants for high-affinity binding to the catalytic cleft of PKA.

Quantitative Analysis of this compound-PKA Interaction

The interaction between this compound and PKA has been extensively studied, yielding a wealth of quantitative data. These kinetic parameters are crucial for comparative studies and for the development of kinase inhibitors.

| Substrate/Condition | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Kd (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| This compound (LRRASLG) | 16 | 21 | - | 200 ± 60 | 1.3 x 10⁶ | |

| This compound (LRRASLG) | 3-4 | - | - | - | - | |

| This compound (LRRASLG) | 4.9 ± 1.4 | - | - | - | - | |

| Fluorescent-Kemptide | Similar to unlabeled | - | - | - | - | |

| R18A Mutant (LAASLG) | - | Negligible | - | - | - | |

| R19A Mutant (LRASLG) | - | Negligible | - | - | - | |

| R18K Mutant (LKASLG) | - | Lower affinity | - | - | - | |

| R19K Mutant (LRKSLG) | - | Lower affinity | - | - | - | |

| N-terminal deletion (RRASLG) | - | Reduced affinity | - | - | - | |

| C-terminal deletion (LRRASL) | - | Reduced affinity | - | - | - |

Experimental Protocols

Accurate and reproducible experimental design is paramount in studying kinase-substrate interactions. This section provides detailed methodologies for key experiments used to characterize the this compound-PKA interaction.

Radioactive PKA Kinase Assay using [γ-³²P]ATP

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from ATP into the this compound substrate.

Materials:

-

Purified PKA catalytic subunit

-

This compound solution (1 mM)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare the kinase reaction mixture in microcentrifuge tubes on ice. A typical 25 µL reaction would consist of:

-

5 µL of 5x Kinase Assay Buffer

-

2.5 µL of this compound (100 µM final concentration)

-

Variable volume of PKA enzyme

-

ddH₂O to a final volume of 20 µL

-

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution (e.g., 10 µM final concentration).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Place the dried P81 papers into scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

Data Analysis:

-

Subtract the counts per minute (cpm) of a no-enzyme control from the cpm of the experimental samples.

-

Convert the corrected cpm to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.

-

Calculate the initial velocity (V₀) of the reaction in moles/min.

-

Plot V₀ against varying substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

Fluorescent this compound PKA Assay

This non-radioactive method utilizes a fluorescently labeled this compound derivative to monitor phosphorylation. Phosphorylation can alter the charge or conformation of the peptide, leading to a change in fluorescence properties.

Materials:

-

Purified PKA catalytic subunit

-

Fluorescently labeled this compound (e.g., FITC-Kemptide)

-

Kinase Assay Buffer

-

ATP solution

-

Fluorescence plate reader

Procedure:

-

Prepare the kinase reaction mixture in a microplate. A typical reaction would contain:

-

Kinase Assay Buffer

-

Fluorescent this compound substrate

-

PKA enzyme

-

-

Initiate the reaction by adding ATP.

-

Monitor the change in fluorescence intensity or polarization over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used.

Data Analysis:

-

The rate of change in fluorescence is proportional to the kinase activity.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

-

Similar to the radioactive assay, these rates can be used to determine kinetic parameters by varying substrate concentrations.

Molecular Dynamics (MD) Simulation of PKA-Kemptide Complex

MD simulations provide atomic-level insights into the dynamic interactions between PKA and this compound, complementing experimental data.

Protocol Outline:

-

System Preparation:

-

Obtain the crystal structure of the PKA catalytic subunit in complex with a this compound analog or inhibitor from the Protein Data Bank (PDB).

-

Use molecular modeling software to mutate the inhibitor to the this compound sequence (LRRASLG).

-

Add missing atoms, assign protonation states, and solvate the system in a water box with appropriate ions to neutralize the charge.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and peptide backbone.

-

Release the restraints in a stepwise manner to allow the system to fully equilibrate.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to capture the relevant dynamics of the system.

-

-

Analysis:

-

Analyze the trajectory to study the stability of the complex, hydrogen bonding interactions, conformational changes, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

-

Visualizing PKA Signaling and Experimental Workflows

PKA Signaling Pathway

The following diagram illustrates the canonical PKA signaling pathway, from the activation of G-protein coupled receptors (GPCRs) to the phosphorylation of downstream target proteins.

Caption: Canonical PKA signaling pathway.

Experimental Workflow for PKA Kinase Assay

This diagram outlines the general workflow for performing a PKA kinase assay, applicable to both radioactive and non-radioactive methods.

Caption: General workflow for a PKA kinase assay.

References

- 1. youtube.com [youtube.com]

- 2. Real time, in vivo measurement of PKA activity in deep brain structures using fluorescence lifetime photometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myexperiment.org [myexperiment.org]

- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Kemptide peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide is a synthetic heptapeptide that has become an invaluable tool in biochemical and cellular research.[1][2] Its primary significance lies in its role as a highly specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4][5] This property allows for the precise measurement of PKA activity, a crucial aspect of signal transduction research and drug discovery. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of its role in cellular signaling.

Physical and Chemical Properties

This compound is a well-characterized peptide with defined physical and chemical properties critical for its application in experimental settings. These properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | |

| Molecular Formula | C32H61N13O9 | |

| Molecular Weight | 771.9 g/mol (or Da) | |

| Appearance | Lyophilized powder | |

| Purity (Typical) | >95% (as determined by HPLC) |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 10 mg/mL | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |

Table 3: Stability and Storage of this compound

| Condition | Recommendation | Reference(s) |

| Lyophilized Powder | Store at -20°C. Keep tightly closed in a dry place. | |

| Stock Solutions | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Role in Signal Transduction: PKA Substrate

This compound's sequence, LRRASLG, mimics the consensus phosphorylation site for Protein Kinase A (PKA). PKA, a key enzyme in cellular signaling, is activated by cyclic adenosine monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate target proteins on serine or threonine residues within specific recognition sequences. This compound serves as an ideal artificial substrate for this reaction, with the serine residue at position 5 being the site of phosphorylation. The Michaelis constant (Km) for this compound phosphorylation by PKA is typically in the low micromolar range, indicating a high affinity of the enzyme for this substrate.

Experimental Protocols

This compound is predominantly used in assays to measure PKA activity. Both radioactive and non-radioactive methods are available.

Radioactive PKA Activity Assay using [γ-³²P]ATP

This traditional method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound by PKA.

Materials:

-

5X Assay Dilution Buffer (ADB): 100 mM MOPS, pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol.

-

1X ADB: 5X ADB diluted with water.

-

This compound Solution: 1 mM this compound in 1X ADB.

-

cAMP Solution: 20 µM cAMP in 1X ADB.

-

PKA Enzyme Preparation: Purified PKA or cell lysate.

-

Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in 1X ADB.

-

[γ-³²P]ATP

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Acetone

-

Scintillation Vials and Fluid

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube by adding the following in order:

-

10 µL of 1X ADB

-

5 µL of 20 µM cAMP solution

-

5 µL of 1 mM this compound solution

-

10 µL of PKA enzyme preparation

-

-

Prepare a negative control with 10 µL of 1X ADB instead of the enzyme.

-

Initiate the reaction by adding 10 µL of the Magnesium/ATP cocktail containing [γ-³²P]ATP.

-

Incubate the reaction mixture for 10-30 minutes at 30°C with shaking.

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.

-

Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive (Fluorescent) PKA Activity Assay

This method utilizes a fluorescently labeled this compound (e.g., 5-FAM or TAMRA labeled) and offers a safer alternative to the radioactive assay.

Materials:

-

Assay Buffer: Similar to the radioactive assay buffer.

-

Fluorescently-labeled this compound (f-Kemptide)

-

ATP Solution

-

PKA Enzyme Preparation

-

Stopping Buffer

-

Agarose Gel Electrophoresis System

-

Fluorescence Imaging System

Procedure:

-

Prepare a reaction mixture containing assay buffer, f-Kemptide, and the PKA enzyme preparation.

-

Initiate the reaction by adding ATP.

-

Incubate under optimal conditions (e.g., 30°C for a defined period).

-

Terminate the reaction by adding a stopping buffer.

-

Separate the phosphorylated and unphosphorylated f-Kemptide using agarose gel electrophoresis. The added phosphate group alters the charge of the peptide, allowing for separation.

-

Visualize the gel using a fluorescence imaging system and quantify the bands to determine the percentage of phosphorylated substrate.

Conclusion

This compound is a fundamental tool for researchers studying signal transduction and protein phosphorylation. Its well-defined physical and chemical properties, coupled with its specificity for PKA, make it an excellent substrate for quantifying kinase activity. The availability of both radioactive and non-radioactive assay methods provides flexibility in experimental design. This guide serves as a comprehensive resource for the effective utilization of this compound in a research setting.

References

Kemptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Kemptide, a synthetic heptapeptide crucial for studying cAMP-dependent protein kinase (PKA) activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its role in cell signaling, and comprehensive experimental protocols.

Core Properties of this compound

This compound is a well-characterized peptide that serves as a specific and efficient substrate for PKA.[1][2] Its sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly, contains the consensus phosphorylation site for PKA.[3] The serine residue within this sequence is the specific site of phosphorylation by the kinase.

A summary of this compound's key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C32H61N13O9 | [4][5] |

| Molecular Weight | 771.91 g/mol | |

| Alternative Molecular Weight | 771.92 g/mol | |

| Alternative Molecular Weight | 772 Da | |

| Purity | ≥97% | |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | |

| Km for PKA | 16 µM |

This compound in the PKA Signaling Pathway

This compound is not a naturally occurring signaling molecule but rather a tool used to assay the activity of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is a critical intracellular signal transduction cascade that responds to a wide variety of extracellular signals.

The canonical PKA signaling pathway begins with the activation of a G-protein-coupled receptor (GPCR) by an extracellular ligand. This activation leads to the stimulation of adenylyl cyclase, which then converts ATP into the second messenger, cyclic AMP (cAMP). cAMP subsequently binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate substrate proteins, such as this compound in an experimental setting, on their serine or threonine residues.

References

- 1. How Protein Kinase A Activates Canonical Tyrosine Kinase Signaling Pathways To Promote Granulosa Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kemptide in Protein Kinase A Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Kemptide, a cornerstone tool in the study of Protein Kinase A (PKA) signaling pathways. This compound, a synthetic heptapeptide, serves as a highly specific and efficient substrate for PKA, making it an invaluable reagent for elucidating the kinetics and regulation of this critical cellular signaling cascade. This document provides a comprehensive overview of this compound's properties, its interaction with PKA, and detailed protocols for its use in various kinase activity assays.

Introduction to this compound and PKA Signaling

Protein Kinase A is a key enzyme in cellular signaling, responding to changes in cyclic adenosine monophosphate (cAMP) levels to regulate a vast array of cellular processes, including metabolism, gene transcription, and cell growth.[1][2] The specificity of PKA's action is determined by its recognition of a consensus phosphorylation sequence on its target substrates.[3]

This compound, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, was derived from the phosphorylation site of porcine liver pyruvate kinase and represents an optimal substrate for PKA.[4][5] Its high affinity and specificity for PKA have made it a standard for in vitro kinase assays, enabling researchers to accurately measure PKA activity and screen for potential inhibitors or activators.

PKA Signaling Pathway and the Role of this compound

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn elevates intracellular cAMP levels. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream protein substrates, including this compound in an experimental setting, on their serine or threonine residues.

Quantitative Data: this compound and Analogs as PKA Substrates

The efficiency of this compound and its analogs as PKA substrates can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Substrate (Heptapeptide) | Sequence | Km (µM) | Vmax (µmol/min x mg) | Reference |

| This compound | L-R-R-A-S-L-G | 16 | 19.8 | |

| Arg-18 -> Ala | L-A-R-A-S-L-G | 1300 | 12.5 | |

| Arg-19 -> Ala | L-R-A-A-S-L-G | 2500 | 15.5 | |

| Arg-18 -> Lys | L-K-R-A-S-L-G | 270 | 22.1 | |

| Arg-19 -> Lys | L-R-K-A-S-L-G | 200 | 20.8 | |

| Ser-21 -> Thr | L-R-R-A-T-L-G | 530 | 4.6 |

Table 1: Kinetic parameters of this compound and its analogs for PKA. Data shows the critical role of the two arginine residues for high-affinity binding.

Molecular Interaction of this compound with the PKA Active Site

Molecular dynamics simulations have provided insights into the specific interactions between this compound and the PKA active site. The two arginine residues at positions -3 and -2 relative to the phosphorylation site (Serine-21) are crucial for binding. These positively charged residues form stable hydrogen bonds with negatively charged residues in the PKA catalytic cleft, such as Aspartate-166 and Glutamate-170. The hydroxyl group of the target serine residue in this compound is positioned to interact with the γ-phosphate of ATP, facilitated by the catalytic loop of PKA.

Experimental Protocols for PKA Activity Assays

This compound is widely used in both radioactive and non-radioactive assays to measure PKA activity.

Radioactive PKA Assay Protocol

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.

Materials:

-

PKA enzyme source (e.g., purified PKA, cell lysate)

-

This compound solution (5 mM)

-

[γ-³²P]ATP

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Reaction Buffer

-

2.5 µL of 10x this compound solution (final concentration 500 µM)

-

10 µL of PKA enzyme sample

-

2.5 µL of water

-

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution (containing unlabeled ATP to achieve a final concentration of 100 µM).

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Allow the papers to dry completely.

-

Place each paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Fluorescent PKA Assay Protocol

This method utilizes a fluorescently labeled this compound derivative, where phosphorylation leads to a change in the peptide's charge, allowing for separation and quantification.

Materials:

-

PKA enzyme source

-

Fluorescently labeled this compound (e.g., PepTag® A1 Peptide)

-

Kinase Reaction Buffer

-

ATP solution (non-radioactive)

-

Agarose gel electrophoresis system

-

UV transilluminator and imaging system

Procedure:

-

Prepare the kinase reaction mixture in a final volume of 25 µL:

-

5 µL of 5x Kinase Reaction Buffer

-

5 µL of fluorescent this compound solution

-

10 µL of PKA enzyme sample

-

5 µL of 5x ATP solution

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by heating the samples at 95°C for 10 minutes.

-

Add loading dye to the samples.

-

Load the samples onto a 0.8% agarose gel.

-

Run the electrophoresis at 100-150V for 15-25 minutes. The phosphorylated, more negatively charged peptide will migrate towards the positive electrode, while the non-phosphorylated peptide will migrate towards the negative electrode.

-

Visualize the separated fluorescent peptides on a UV transilluminator.

-

Quantify the intensity of the phosphorylated band using densitometry software.

Conclusion

This compound remains an indispensable tool for researchers investigating PKA signaling. Its well-characterized kinetic properties and high specificity make it the gold standard for in vitro PKA activity assays. The availability of both radioactive and non-radioactive assay formats provides flexibility for various laboratory settings and experimental goals. A thorough understanding of this compound's function and the methodologies for its use, as outlined in this guide, is essential for accurate and reproducible research in the field of signal transduction and drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]

- 4. apexbt.com [apexbt.com]

- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from this compound Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

Kemptide: An In-depth Technical Guide for Studying Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular signaling, regulating a vast array of physiological processes. The study of protein kinases, the enzymes responsible for phosphorylation, is therefore fundamental to understanding cell biology and disease pathogenesis. Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, serves as a highly specific and potent substrate for cAMP-dependent Protein Kinase A (PKA).[1][2][3][4][5] Its well-defined sequence and reliable phosphorylation by PKA have established it as an indispensable tool in kinase research and drug discovery. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its application in various experimental settings.

This compound: Structure and Function

This compound's primary sequence, Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), was derived from the phosphorylation site of porcine liver pyruvate kinase. The two adjacent arginine residues (Arg-Arg) at the P-3 and P-2 positions (relative to the serine phosphorylation site at P0) are critical for its specific recognition by the PKA catalytic subunit. This makes this compound an excellent tool for specifically assaying PKA activity with minimal interference from other kinases.

The phosphorylation of the serine residue within the this compound sequence by PKA introduces a negatively charged phosphate group, a modification that can be readily detected and quantified through various methods. This principle forms the basis of numerous kinase assay formats.

Quantitative Data: Kinetic Parameters of this compound

The interaction between this compound and PKA has been extensively characterized, yielding key kinetic parameters that are crucial for experimental design and data interpretation. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Substrate | PKA Source | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |

| This compound (LRRASLG) | Not Specified | 16 | 20.2 | |

| This compound (LRRASLG) | Intact Cells | 3-4 | Not Specified | |

| Fluorescamine-Kemptide-Lys8 | Pig Heart | Not Specified | Not Specified, but used for calculation | |

| This compound (LRRASLG) | Murine PKA-Cα (untreated) | 44.0 ± 9.3 | Not Specified | |

| This compound (LRRASLG) | Murine PKA-Cα (H2O2-oxidized) | 20.1 ± 3.6 | Not Specified |

PKA Signaling Pathway

PKA is a central node in many signaling pathways, primarily activated by the second messenger cyclic AMP (cAMP). Understanding this pathway is essential for contextualizing experiments using this compound.

Experimental Protocols

This compound is utilized in a variety of kinase assay formats, ranging from traditional radioactive methods to more modern, safer, and high-throughput non-radioactive techniques.

Radioactive [γ-³²P]ATP Filter Binding Assay

This classic method remains a gold standard for its sensitivity and direct measurement of phosphate incorporation.

Workflow:

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay dilution buffer, purified PKA or cell lysate, and this compound substrate.

-

Initiation: Start the reaction by adding a mixture of MgCl₂, ATP, and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide.

-

Washing: Wash the phosphocellulose paper multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Fluorescent Kinase Mobility Shift Assay

This method offers a safer and often more convenient alternative to radioactive assays, relying on the change in charge upon phosphorylation.

Workflow:

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer, purified PKA or cell lysate, and a fluorescently labeled this compound substrate (e.g., FITC-Kemptide or Fluram-Kemptide).

-

Initiation: Start the reaction by adding ATP and MgCl₂.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Termination: Stop the reaction by heating the sample (e.g., 95°C for 10 minutes).

-

Separation: Add a loading dye and run the samples on an agarose gel. The negatively charged phosphate group on the phosphorylated this compound will cause it to migrate faster towards the anode than the unphosphorylated substrate.

-

Visualization: Visualize the separated fluorescent bands using a UV transilluminator.

-

Quantification: Quantify the intensity of the phosphorylated and unphosphorylated this compound bands using densitometry software. The ratio of phosphorylated to total this compound reflects the kinase activity.

Applications in Research and Drug Development

This compound's reliability and specificity make it a valuable tool in several key areas:

-

Basic Research: Elucidating the kinetics and regulation of PKA, and its role in various signaling pathways.

-

Drug Discovery: High-throughput screening (HTS) for PKA inhibitors. The simplicity and adaptability of this compound-based assays, particularly the non-radioactive formats, make them well-suited for screening large compound libraries.

-

Disease Research: Investigating the dysregulation of PKA activity in diseases such as cancer, cardiovascular disorders, and neurological conditions.

Logical Relationships in PKA Inhibition Assays

When screening for PKA inhibitors, it's crucial to distinguish between true inhibitors and false positives. This involves a logical workflow of primary screening and secondary validation assays.

References

- 1. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (PKA) Peptide Substrate [worldwide.promega.com]

- 5. Promega this compound (PKA) Peptide Substrate 1 mg | Buy Online | Promega | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for a Radioactive Kemptide Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activity of cAMP-dependent protein kinase (PKA) using a radioactive assay with the specific peptide substrate, Kemptide. This assay is a robust and sensitive method widely considered the "gold standard" for quantifying protein kinase activity.[1][2] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the this compound substrate.[1][2][3]

Principle of the Assay

The assay quantifies the enzymatic activity of a protein kinase by measuring the incorporation of a radioactive phosphate group from [γ-³²P]ATP into a specific substrate. In this protocol, the catalytic subunit of PKA phosphorylates the synthetic heptapeptide this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly), which serves as a specific substrate. The phosphorylated this compound is then separated from the unreacted [γ-³²P]ATP using P81 phosphocellulose paper, which selectively binds the positively charged this compound. The amount of radioactivity incorporated into the this compound is quantified using a scintillation counter, and this measurement is directly proportional to the kinase activity.

Signaling Pathway

The radioactive this compound kinase assay fundamentally measures a key step in a common signaling pathway where PKA is activated by cyclic AMP (cAMP).

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified, active PKA catalytic subunit.

-

Substrate: this compound peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).

-

Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Reaction Buffer (10x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

-

Unlabeled ATP Stock: 10 mM ATP in sterile water.

-

Stop Solution: 75 mM phosphoric acid.

-

Wash Buffer: 0.5% phosphoric acid.

-

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

-

Scintillation Vials and Cocktail.

-

General Laboratory Equipment: Pipettes, microcentrifuge tubes, incubator, vortexer, scintillation counter.

Assay Procedure

-

Prepare Reaction Master Mix: On ice, prepare a master mix containing the reaction buffer, unlabeled ATP, and this compound. The final concentrations in the reaction should be optimized but typical ranges are provided in the table below.

-

Enzyme Preparation: Dilute the PKA enzyme to the desired concentration in a suitable dilution buffer (e.g., 1x reaction buffer with 1 mg/mL BSA). The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics.

-

Initiate the Kinase Reaction:

-

Add the diluted enzyme to microcentrifuge tubes.

-

Add the reaction master mix to each tube.

-

Initiate the reaction by adding [γ-³²P]ATP. The final reaction volume is typically 20-50 µL.

-

-

Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 15-25 µL) onto the center of a labeled P81 phosphocellulose paper square.

-

Washing the P81 Paper:

-

Allow the spotted papers to air dry for a few minutes.

-

Wash the P81 papers four times for 5 minutes each in a beaker containing 0.5% phosphoric acid to remove unreacted [γ-³²P]ATP.

-

Perform a final wash with acetone for 5 minutes to aid in drying.

-

-

Quantification:

-

Place the dried P81 paper squares into scintillation vials.

-

Add an appropriate volume of scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Controls

-

Negative Control (No Enzyme): A reaction mixture containing all components except the PKA enzyme. This is used to determine the background radioactivity.

-

Positive Control: A reaction with a known potent activator of PKA (e.g., a saturating concentration of cAMP if using the holoenzyme) to ensure the assay is working correctly.

Experimental Workflow

Data Presentation and Analysis

The raw data obtained from the scintillation counter (CPM) is used to calculate the specific activity of the kinase.

Typical Reaction Conditions

| Component | Stock Concentration | Final Concentration in Reaction | Notes |

| PKA Enzyme | Variable | 1-10 nM | The optimal concentration should be determined empirically to ensure the reaction is in the linear range. |

| This compound | 5 mM | 50-200 µM | The concentration should be at or above the Km for this compound to ensure substrate is not limiting. The Km for this compound is around 16 µM. |

| ATP (unlabeled) | 10 mM | 100-200 µM | Should be at or above the Km of the kinase for ATP. |

| [γ-³²P]ATP | 10 mCi/mL | 0.5-1 µCi per reaction | Provides the radioactive signal for detection. |

| MgCl₂ | 1 M | 10 mM | Essential cofactor for kinase activity. |

| Tris-HCl (pH 7.5) | 1 M | 20 mM | Maintains the pH of the reaction. |

| DTT | 1 M | 1 mM | A reducing agent to maintain enzyme stability. |

| BSA | 10 mg/mL | 0.1 mg/mL | A carrier protein to prevent enzyme denaturation and non-specific adsorption. |

Calculation of Kinase Specific Activity

-

Correct for Background: Subtract the average CPM from the negative control (no enzyme) wells from the CPM of all other wells.

-

Determine the Specific Activity of ATP: Calculate the total moles of ATP in the reaction and the total CPM of the [γ-³²P]ATP added. This gives a conversion factor of CPM per mole of ATP.

-

Calculate Moles of Phosphate Incorporated: Moles of P incorporated = (Corrected CPM of sample) / (Specific Activity of ATP in CPM/mole)

-

Calculate Kinase Activity: Activity (moles/min) = (Moles of P incorporated) / (Incubation time in min)

-

Calculate Specific Activity: Specific Activity (moles/min/mg) = (Activity in moles/min) / (Amount of enzyme in mg)

One unit of kinase activity is typically defined as the amount of enzyme that catalyzes the incorporation of 1 nanomole of phosphate into the substrate per minute.

Troubleshooting

-

High Background: Incomplete washing of the P81 paper, or contamination of reagents with radioactivity. Ensure thorough washing and use of fresh reagents.

-

Low Signal: Inactive enzyme, incorrect buffer conditions, or insufficient incubation time. Verify enzyme activity, check buffer pH and composition, and perform a time-course experiment to determine the optimal incubation time.

-

Poor Reproducibility: Inaccurate pipetting, especially of viscous enzyme solutions or small volumes of radioisotope. Use calibrated pipettes and prepare master mixes to minimize pipetting errors.

By following this detailed protocol, researchers can accurately and reliably measure PKA activity, enabling studies on enzyme kinetics, inhibitor screening, and the investigation of cellular signaling pathways.

References

Application Notes and Protocols for Measuring Protein Kinase A (PKA) Activity Using Fluorescently Labeled Kemptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, playing a pivotal role in various physiological processes, including gene expression, metabolism, and neurotransmission.[1] The activity of PKA is predominantly regulated by the second messenger cyclic adenosine monophosphate (cAMP).[2] Dysregulation of the PKA signaling pathway has been implicated in numerous diseases, making it a significant target for drug discovery and development.

Traditionally, PKA activity has been measured using radioactive isotopes like [³²P]-ATP, which pose safety and disposal challenges.[3][4] This application note details a non-radioactive, fluorescence-based assay for measuring PKA activity using a fluorescently labeled synthetic peptide substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[2] This method offers a safe, sensitive, and reproducible alternative for quantifying PKA activity in purified enzyme preparations and cell lysates.

The assay is based on the principle that PKA specifically phosphorylates the serine residue within the this compound sequence. When this compound is labeled with a fluorescent tag (e.g., FITC or fluorescamine), the phosphorylation event introduces a negatively charged phosphate group. This change in charge allows for the separation of the phosphorylated, fluorescent product from the non-phosphorylated substrate using agarose gel electrophoresis. The extent of phosphorylation, and thus PKA activity, can then be quantified by measuring the fluorescence intensity of the separated bands.

PKA Signaling Pathway

The activation of PKA is a key step in many signal transduction pathways. The following diagram illustrates the canonical PKA signaling cascade leading to the phosphorylation of a substrate like this compound.

Caption: PKA signaling pathway from extracellular signal to substrate phosphorylation.

Experimental Workflow

The overall experimental workflow for the fluorescent this compound-based PKA activity assay is depicted below. This process involves sample preparation, the kinase reaction, electrophoretic separation, and data analysis.

Caption: Experimental workflow for the fluorescent this compound PKA activity assay.

Experimental Protocols

Materials and Reagents:

-

Fluorescently labeled this compound (e.g., this compound-FITC or Fluram-Kemptide)

-

Purified PKA catalytic subunit or cell/tissue homogenates

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium Chloride)

-

Tris-HCl buffer

-

cAMP (cyclic Adenosine Monophosphate) for measuring total PKA activity

-

PKA inhibitor (e.g., IP20 or H-89) for determining specific activity

-

Glycerol

-

Agarose

-

Tris buffer for electrophoresis

-

Deionized water

Protocol for PKA Activity Assay in Cell Homogenates:

-

Preparation of Cell Lysate:

-

Homogenize cells or tissues in a suitable lysis buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the PKA and determine the protein concentration.

-

-

Kinase Reaction Setup:

-

Prepare a master mix containing the reaction buffer (e.g., 20 mM Tris, pH 7.4), 1 mM ATP, and 10 mM MgCl₂.

-

In separate tubes, aliquot the desired amount of cell homogenate protein.

-

For measuring basal PKA activity , add the master mix to the cell homogenate.

-

For measuring total PKA activity , add 1 µM cAMP to the reaction mixture.

-

To determine non-PKA-specific phosphorylation , incubate a parallel sample with a PKA-specific inhibitor like 5 µM IP20.

-

Pre-incubate the reactions (especially those with inhibitor) for 10 minutes at 30°C.

-

-

Initiation and Termination of the Kinase Reaction:

-

Initiate the reaction by adding the fluorescently labeled this compound (e.g., 60 µM final concentration).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by heating the samples at 95°C for 10 minutes.

-

-

Electrophoretic Separation:

-

After cooling the samples to room temperature, add glycerol to a final concentration that facilitates gel loading.

-

Load the samples onto a 0.8% agarose gel prepared with 50 mM Tris buffer (pH 8.0).

-

Perform electrophoresis at a constant voltage (e.g., 140 V) until the phosphorylated and non-phosphorylated this compound bands are adequately separated.

-

-

Visualization and Quantification:

-

Visualize the fluorescent bands using a UV transilluminator.

-

Capture an image of the gel.

-

Quantify the fluorescence intensity of the phosphorylated and non-phosphorylated this compound bands using densitometry software.

-

-

Data Analysis:

-

Calculate the percentage of phosphorylated this compound for each sample.

-

Determine the specific PKA activity by subtracting the phosphorylation observed in the presence of the PKA inhibitor from the total phosphorylation.

-

Express the results in arbitrary fluorescence units or as a percentage of total PKA activity.

-

Data Presentation

The following table summarizes key quantitative data from studies utilizing fluorescently labeled this compound for PKA activity measurement.

| Parameter | Value | Cell Type/Condition | Reference |

| Assay Reproducibility | |||

| Intra-assay Variation | 5.6 ± 0.8% | Epithelial cell homogenates | |

| Inter-assay Variation | 14.3 ± 2.6% | Epithelial cell homogenates | |

| Kinetic Parameters | |||

| Kₘ for this compound | ~16 µM | Purified PKA | |

| Kₘ for this compound | 3-4 µM | Intact cultured cells | |

| PKA Activity Stimulation | |||

| Forskolin (1 µM, 1 min) | 58% increase over basal | A6 cells | |

| Vasopressin (1 µM, 30 min) | 84% increase over basal | A6 cells | |

| VIP (Vasoactive Intestinal Peptide) | 360% increase over basal | T84 cells | |

| Detection Limit | |||

| Fluram-Kemptide-Lys8 | 260 pmol | Purified PKA from pig heart | |

| Linear Range | |||

| Fluram-Kemptide-Lys8 | 700 - 1150 pmol | Purified PKA from pig heart |

Conclusion

The use of fluorescently labeled this compound provides a robust and reliable method for the quantitative measurement of PKA activity. This non-radioactive assay is characterized by good reproducibility and sensitivity, making it suitable for both basic research and high-throughput screening applications in drug development. The detailed protocols and workflow presented here offer a comprehensive guide for implementing this valuable technique in the laboratory.

References

- 1. Analytical Sciences [jsac.or.jp]

- 2. apexbt.com [apexbt.com]

- 3. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

Kemptide-Based Kinase Mobility Shift Assay (KiMSA): A Detailed Protocol for Quantifying Protein Kinase A Activity

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Kemptide-based Kinase Mobility Shift Assay (KiMSA) is a non-radioactive, fluorescence-based method for the quantitative measurement of protein kinase activity, particularly suited for Protein Kinase A (PKA). This assay relies on the electrophoretic separation of a fluorescently labeled peptide substrate (this compound-FITC) from its phosphorylated product. The phosphorylation event introduces negative charges to the peptide, leading to a detectable shift in its mobility on an agarose gel. This application note provides a detailed protocol for performing KiMSA to assess PKA activity in cell lysates, determine cAMP concentrations, and evaluate the potency of kinase inhibitors.

Principle of the KiMSA Assay

The KiMSA assay is based on the principle that the phosphorylation of a substrate peptide alters its net charge, and therefore its electrophoretic mobility.[1] The substrate used is this compound, a well-known specific substrate for PKA, which is chemically labeled with a fluorescent tag, fluorescein isothiocyanate (FITC).[2] In its unphosphorylated state, this compound-FITC has a specific migration pattern in an agarose gel. When incubated with a kinase such as PKA and ATP, the terminal phosphate group from ATP is transferred to a serine residue within the this compound sequence. This addition of a negatively charged phosphate group increases the net negative charge of the peptide, causing it to migrate faster towards the anode during agarose gel electrophoresis.[1][3] The separation of the phosphorylated (product) and unphosphorylated (substrate) this compound-FITC is visualized and quantified by fluorescence densitometry. The ratio of the phosphorylated product to the total substrate provides a quantitative measure of the kinase activity.

Key Applications

-

Quantitative measurement of PKA activity: Determine the basal or stimulated activity of PKA from purified enzyme preparations or cell and tissue lysates.[4]

-

Determination of cAMP concentration: By using a PKA holoenzyme preparation, the assay can be adapted to measure the concentration of the second messenger cAMP, which allosterically activates PKA.

-

Screening and characterization of kinase inhibitors: KiMSA can be used to determine the potency (e.g., IC50 values) of small molecule inhibitors against PKA.

Data Presentation

Table 1: Representative Data for PKA Inhibition using KiMSA

| Inhibitor | Target Kinase | IC50 (nM) |

| H-89 | PKA | 48 |

| sPKI (peptide inhibitor) | PKA | ~10 |

Table 2: Representative cAMP Dose-Response Data for PKA Activation

| cAMP Concentration (nM) | Normalized PKA Activity (%) |

| 0 | 5.2 |

| 3 | 15.8 |

| 10 | 35.1 |

| 30 | 68.4 |

| 100 | 95.3 |

| 300 | 98.1 |

Data is illustrative and based on a linear regression in the range of 3-100 nM cAMP.

Table 3: Assay Performance Metrics

| Parameter | Value | Description |

| Z'-factor | > 0.7 | A measure of assay quality, with a value > 0.5 considered excellent for screening assays. |

Experimental Protocols

Reagent Preparation

4.1.1. Lysis Buffer (1.5x stock)

| Reagent | Final Concentration (1x) | For 5 mL (1.5x) |

| Tris-HCl, pH 7.4 | 25 mM | 125 µL of 1 M stock |

| NaCl | 150 mM | 150 µL of 5 M stock |

| Triton X-100 | 1% | 500 µL of 10% stock |

| DTT | 10 mM | 50 µL of 1 M stock |

| Protease Inhibitor Cocktail (EDTA-free) | 1x | As per manufacturer's recommendation |

| Phosphatase Inhibitor Cocktail | 1x | As per manufacturer's recommendation |

| Nuclease-free water | - | To 5 mL |

Store at 4°C for short-term use or in aliquots at -20°C for long-term storage. Add DTT, protease, and phosphatase inhibitors fresh before use.

4.1.2. 5x Kinase Reaction Buffer

| Reagent | Final Concentration (5x) | For 3 mL |

| Tris-HCl, pH 7.4 | 1 M | 3 mL of 1 M stock |

| MgCl₂ | 50 mM | 150 µL of 1 M stock |

| ATP | 1 mM | 15 µL of 100 mM stock |

| DTT | 50 mM | 150 µL of 1 M stock |

| Protease Inhibitor Cocktail (EDTA-free) | 5x | As per manufacturer's recommendation |

| Phosphatase Inhibitor Cocktail | 5x | As per manufacturer's recommendation |

| Nuclease-free water | - | To 3 mL |

Store in aliquots at -20°C. Thaw on ice before use.

4.1.3. This compound-FITC Substrate Solution (10x stock)

| Reagent | Final Concentration (10x) | For 1 mL |

| This compound-FITC | 300 µM | 1.2 mg |

| Nuclease-free water | - | 1 mL |

The exact amount of this compound-FITC may need to be optimized based on the fluorescence detection system. A final concentration of 30 µM in the reaction is a good starting point.Store protected from light at -20°C.

4.1.4. 10x Agarose Gel Loading Buffer

| Reagent | Final Concentration (10x) | For 10 mL |

| Glycerol | 65% (v/v) | 6.5 mL |

| Bromophenol Blue | 0.01% (w/v) | 1 mg |

| Tween-20 | 5% (v/v) | 0.5 mL |

| DTT | 50 mM | 50 µL of 1 M stock |

| Nuclease-free water | - | To 10 mL |

Store at 4°C.

4.1.5. 1x Agarose Gel Running Buffer (TAE)

| Reagent | Final Concentration (1x) | For 1 L |

| Tris base | 40 mM | 4.84 g |

| Acetic acid (glacial) | 20 mM | 1.14 mL |

| EDTA, pH 8.0 | 1 mM | 2 mL of 0.5 M stock |

| Deionized water | - | To 1 L |

Store at room temperature.

Cell Lysis

-

Culture and treat cells as required for the experiment.

-

For adherent cells, wash the cell monolayer once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of complete Lysis Buffer (with freshly added inhibitors and DTT). For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

-

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This lysate contains the active kinases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Kinase Reaction

-

Set up the kinase reactions in microcentrifuge tubes on ice. A typical final reaction volume is 25 µL.

-

Prepare a master mix for the desired number of reactions, including controls.

| Component | Volume for one 25 µL reaction | Final Concentration |

| 5x Kinase Reaction Buffer | 5 µL | 1x |

| 10x this compound-FITC Substrate Solution | 2.5 µL | 30 µM |

| Cell Lysate (e.g., 10-50 µg total protein) | X µL | Varies |

| Inhibitor or Activator (e.g., cAMP) | Y µL | Varies |

| Nuclease-free water | Up to 25 µL | - |

-

Negative Control: Prepare a reaction with either no cell lysate or with heat-inactivated lysate to determine the background signal.

-

Positive Control: If available, use a known amount of purified active PKA.

-

Mix the components gently and incubate the reactions at 37°C for 25 minutes in the dark to prevent photobleaching of the FITC.

-

Stop the reactions by heating at 95°C for 1 minute.

-

Add 2.5 µL of 10x Agarose Gel Loading Buffer to each reaction and mix.

-

Centrifuge the tubes briefly to collect the contents at the bottom.

Agarose Gel Electrophoresis

-

Prepare a 0.8% to 1.5% agarose gel in 1x TAE running buffer. The optimal percentage may need to be determined empirically.

-

Pour the gel into a casting tray with an appropriate comb and allow it to solidify.

-

Place the gel in an electrophoresis chamber and fill it with 1x TAE running buffer until the gel is submerged.

-

Carefully load the entire volume of each kinase reaction into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100 V) for a duration sufficient to achieve good separation of the phosphorylated and unphosphorylated this compound-FITC bands (typically 30-60 minutes). The migration should be monitored using the bromophenol blue dye front.

Data Acquisition and Analysis

-

After electrophoresis, carefully transfer the agarose gel to a fluorescence gel imager.

-

Visualize the fluorescent bands using an excitation wavelength appropriate for FITC (around 494 nm) and an emission filter centered around 518 nm.

-

Capture a high-resolution digital image of the gel.

-